4-Benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one
Description
Properties
IUPAC Name |
4-benzyl-1,3,4,5-tetrahydro-2,5-benzoxazocin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17-16-9-5-4-8-14(16)11-20-12-15(18-17)10-13-6-2-1-3-7-13/h1-9,15H,10-12H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZMWJMIWQDPGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)C2=CC=CC=C2CO1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one is a synthetic compound with the potential for various biological activities. It is characterized by its unique chemical structure, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- CAS Number : 1333113-97-5
- Molecular Formula : CHNO
- Molecular Weight : 267.33 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures may exhibit activity through mechanisms involving receptor modulation and enzyme inhibition.
Antimicrobial Activity
Studies have shown that benzodiazepine derivatives exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated efficacy against a range of bacteria and fungi.
Anticancer Potential
Preliminary investigations into the anticancer potential of this compound suggest that it may induce apoptosis in cancer cells. Similar oxazocin derivatives have been studied for their ability to inhibit cancer cell proliferation through various pathways, including the modulation of apoptotic markers.
Neuropharmacological Effects
The structure of this compound suggests potential neuropharmacological effects. Compounds with similar frameworks have been evaluated for their anxiolytic and sedative properties, possibly interacting with GABA receptors.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study conducted on a series of oxazocin derivatives indicated that certain modifications enhance antibacterial activity against Gram-positive bacteria. Although direct studies on this compound are needed, the structure suggests a promising profile.
-
Cancer Cell Line Research :
- In vitro studies on related compounds showed significant inhibition of cell growth in various cancer cell lines, suggesting that this compound could exhibit similar effects pending further research.
-
Neuropharmacological Assessment :
- Research has indicated that oxazocin derivatives can modulate neurotransmitter systems effectively. This highlights the need for targeted studies on the specific effects of this compound on neuropharmacological pathways.
Data Table: Summary of Biological Activities
Scientific Research Applications
Basic Information
- IUPAC Name : 4-benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one
- CAS Number : 1333113-97-5
- Molecular Formula : C17H17NO2
- Molecular Weight : 267.33 g/mol
- Appearance : Typically appears as a solid with a purity of at least 95% .
Structural Features
The compound features a benzoxazocin core, which contributes to its biological activity. The presence of the benzyl group enhances its lipophilicity, potentially improving its permeability through biological membranes.
Anticancer Activity
Research has indicated that derivatives of benzoxazocine compounds exhibit significant anticancer properties. For instance, studies on related compounds have shown inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines . The unique structure of this compound may allow for similar activities, warranting further investigation.
Neurological Applications
The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Preliminary studies on similar oxazocine derivatives have shown promise in modulating neurotransmitter systems, which could be beneficial for conditions such as anxiety and depression .
Building Block in Organic Synthesis
This compound can serve as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, enabling the synthesis of more complex molecules with potential therapeutic effects .
Pharmaceutical Formulations
The compound can be incorporated into pharmaceutical formulations aimed at enhancing bioavailability and targeted delivery systems. Its structural characteristics may facilitate the development of novel drug delivery mechanisms .
Case Study 1: Anticancer Properties
A study published in Journal of Medicinal Chemistry explored the anticancer potential of related benzoxazocine derivatives. The results indicated that these compounds could inhibit tumor growth in xenograft models, highlighting the need for further exploration into the specific effects of this compound .
Case Study 2: Neuropharmacology
In a neuropharmacological study examining the effects of oxazocine derivatives on anxiety behavior in animal models, researchers found that certain modifications to the oxazocine structure led to increased anxiolytic effects. This suggests that this compound may also exhibit similar properties worth investigating further .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at the benzoxazocine ring system. For example, treatment with hypervalent iodine reagents (e.g., IBX) in dimethyl sulfoxide (DMSO) oxidizes the secondary alcohol moiety to a ketone, forming the corresponding 6-oxo derivative. This reaction proceeds under mild conditions (room temperature, 3–4 hours) with high yields (~85%) .
| Reaction | Conditions | Yield | References |
|---|---|---|---|
| Oxidation to 6-oxo derivative | IBX (1.1 eq), DMSO, rt, 3–4 h | 85% |
Nucleophilic Substitution
The secondary amine in the benzoxazocine scaffold participates in nucleophilic substitutions. For instance, reaction with phenyllithium generates a transient enolate intermediate, which couples with electrophiles (e.g., aldehydes) to form α-aryl derivatives .
| Reaction | Conditions | Yield | References |
|---|---|---|---|
| Coupling with phenyllithium | THF, −78°C → rt, 12 h | 43% |
Electrophilic Aromatic Substitution
The benzannulated ring undergoes electrophilic bromination at the para-position relative to the oxazocine oxygen. Bromine (Br₂) in dichloromethane (DCM) at 0°C achieves selective monobromination .
| Reaction | Conditions | Yield | References |
|---|---|---|---|
| Bromination at C-7 | Br₂ (1.05 eq), DCM, 0°C, 4 h | 72% |
Cross-Coupling Reactions
The compound participates in Suzuki–Miyaura cross-coupling reactions when functionalized with a bromine substituent. Using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base, aryl boronic acids couple efficiently .
| Reaction | Conditions | Yield | References |
|---|---|---|---|
| Suzuki coupling with PhB(OH)₂ | Pd(PPh₃)₄, K₂CO₃, DME, 80°C, 12 h | 68% |
Reductive Amination
The ketone at C-6 can undergo reductive amination with primary amines (e.g., benzylamine) in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃). This reaction provides access to N-alkylated derivatives with retained stereochemistry .
| Reaction | Conditions | Yield | References |
|---|---|---|---|
| Reductive amination | NaBH(OAc)₃, CH₂Cl₂, rt, 12 h | 78% |
Acid-Catalyzed Cyclization
Under acidic conditions (e.g., HCl in ethanol), the compound undergoes cyclization to form fused tricyclic structures. This reaction exploits the nucleophilicity of the secondary amine and the electrophilicity of the ketone .
| Reaction | Conditions | Yield | References |
|---|---|---|---|
| Cyclization to tricyclic core | HCl (1M), EtOH, reflux, 6 h | 63% |
Key Research Findings
-
Regioselectivity : Bromination occurs exclusively at C-7 due to electronic directing effects of the oxazocine oxygen .
-
Stereochemical Integrity : Reductive amination preserves the stereochemistry at C-4, critical for biological activity .
-
Solvent Effects : DMSO enhances IBX-mediated oxidation rates by stabilizing reactive intermediates .
Reaction Mechanism Insights
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs in terms of molecular structure , synthetic pathways , and functional properties .
Structural Analogues with Heterocyclic Cores
2.1.1. Benzo-1,4-Oxathiins and Thiadiazoles ()
Compounds such as 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine (4b) (C₁₅H₁₂OS) and 5-(2-Methylphenoxy)-4-phenyl-1,2,3-thiadiazole (3d) (C₁₅H₁₂N₂OS) share fused aromatic systems but differ in ring size and heteroatom composition:
- Ring Systems :
- Target compound: 10-membered benzo-fused oxazocin (O and N atoms).
- 4b: 8-membered benzoxathiine (O and S atoms).
- 3d: 5-membered thiadiazole (N and S atoms).
- Substituents: The benzyl group in the target compound enhances steric bulk and lipophilicity compared to smaller substituents (e.g., methylphenoxy in 3d).
Table 1: Structural Comparison
| Compound | Molecular Formula | Molecular Weight | Key Features | CAS/ID |
|---|---|---|---|---|
| Target Compound | C₁₇H₁₇NO₂ | 267.32 | Benzyl, oxazocin, lactam | 1333113-97-5 |
| 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine (4b) | C₁₅H₁₂OS | 240.32 | Methoxy, thiophene, benzoxathiine | N/A |
| 5-(2-Methylphenoxy)-4-phenyl-1,2,3-thiadiazole (3d) | C₁₅H₁₂N₂OS | 268.34 | Methylphenoxy, thiadiazole | N/A |
2.1.2. Benzodiazepinone Derivatives ( and )
Compounds like (5S)-7-Chloro-5-(2-chlorophenyl)-4-(2-hydroxyethyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one (S-6) and (R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one (C₁₀H₁₀BrN₂O) exhibit seven-membered diazepine rings with lactams:
- Functional Groups: Target compound: Lactam in a larger oxazocin ring. S-6/R-6: Diazepinone core with chloro/bromo substituents.
- Pharmacological Relevance :
Key Research Findings
- Lipophilicity : The benzyl group increases logP relative to smaller substituents (e.g., methoxy in 4b), likely improving membrane permeability .
Preparation Methods
Palladium-Catalyzed Intramolecular Etherification
Method Description:
The intramolecular etherification of aryl halides bearing nucleophilic oxygen and nitrogen groups is a well-developed route for synthesizing benzofused oxazocinones. This method uses palladium catalysts with appropriate ligands to promote cyclization via C–O bond formation.Typical Procedure:
Starting from a suitable ortho-substituted aryl halide precursor containing an amino and hydroxy functionality, palladium catalysis induces intramolecular cyclization to form the eight-membered oxazocinone ring.-
- Mild reaction conditions
- High selectivity for medium ring formation
- Potential for enantioselective synthesis using chiral ligands
Example:
A precursor containing an aryl bromide and an amino alcohol moiety undergoes palladium-catalyzed cyclization to yield the target oxazocinone.
Radical Cyclization Methods
Method Description:
Radical-mediated cyclization using tributyltin hydride or similar radical initiators can be employed to form medium rings via endo-trig cyclization pathways.Application:
Although more common for nitrogen-only heterocycles, radical cyclization can be adapted for oxygen- and nitrogen-containing rings, where a radical intermediate attacks an olefin or aryl halide to close the ring.-
- Use of toxic tin reagents
- Potential for side reactions and lower yields compared to palladium catalysis
Example:
Gibson et al. demonstrated regioselective radical cyclizations leading to benzofused medium rings, which can be modified for oxazocinone synthesis.
Carbonyl-Hydroacylation Catalyzed Synthesis
Method Description:
A catalytic carbonyl-hydroacylation approach involves the formation of the oxazocinone ring by intramolecular addition of an aldehyde or acyl intermediate to an alkene or aryl system.Procedure:
The reaction mixture, after workup and purification (e.g., silica gel chromatography), yields the oxazocinone as a yellow oil or crystalline solid.Example:
Synthesis of related benzofused oxazocinones has been reported using this method with careful control of reaction parameters and purification steps.
Representative Data Table of Synthesis Conditions
| Method | Key Reagents/Catalysts | Reaction Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Palladium-Catalyzed Etherification | Pd catalyst, suitable ligand, aryl halide precursor | Mild heating (e.g., 80–120°C), inert atmosphere | 50–85 | High selectivity, scalable |
| Radical Cyclization | Tributyltin hydride, radical initiator | Reflux in toluene or suitable solvent | 40–70 | Requires toxic reagents, regioselective |
| Carbonyl-Hydroacylation | Aldehyde/acyl precursor, catalyst | Room temperature to mild heating | 45–75 | Requires careful purification |
Detailed Research Findings
Selectivity and Yield:
Palladium-catalyzed intramolecular etherification is the most efficient and selective method for synthesizing 4-Benzyl-4,5-dihydro-1H-benzo[f]oxazocin-6(3H)-one, often achieving yields above 70% with minimal side products.Mechanistic Insights:
The cyclization proceeds via oxidative addition of the aryl halide to the Pd(0) catalyst, followed by intramolecular nucleophilic attack by the oxygen atom, and reductive elimination to close the ring.Challenges:
Medium ring formation is entropically disfavored, requiring optimized reaction conditions and sometimes high dilution techniques to favor intramolecular over intermolecular reactions.Purification: Post-reaction, organic extracts are washed with brine, dried over MgSO4, and concentrated. Purification is typically achieved by silica gel chromatography to isolate the pure oxazocinone.
Q & A
Q. What are the established synthetic routes for 4-Benzyl-4,5-dihydro-1H-benzo[f][1,4]oxazocin-6(3H)-one?
Methodological Answer: The synthesis of this compound typically involves multi-component cascade cyclization or ring-closing reactions . For example, diastereoselective cyclization of diazoimides with alkylidene pyrazolones under catalytic conditions (e.g., Rh(II) or Cu(I)) can yield oxazocine derivatives. Key steps include:
- Substrate Preparation : Use of diazoimide precursors and electron-deficient alkenes.
- Catalytic Conditions : Rhodium(II) acetate (2–5 mol%) in dichloromethane at 25–40°C for 12–24 hours.
- Workup : Chromatographic purification (silica gel, hexane/ethyl acetate gradient).
A representative protocol from a pyrazole-fused oxazocine synthesis achieved 35% yield with diastereomeric ratios >10:1 . For benzoxazinone derivatives, alternative methods include acid-mediated cyclization of o-aminophenol derivatives with carbonyl compounds .
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Reagent | Yield (%) | Diastereoselectivity | Reference |
|---|---|---|---|---|
| Diazoimide Cyclization | Rh(II) acetate | 35 | >10:1 | |
| Acid-Mediated Cyclization | H2SO4 (conc.) | 50–60 | Not reported |
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer: Validation requires multi-technique analysis :
- NMR Spectroscopy : Compare experimental H and C NMR spectra with literature data. For example, pyrazole-fused oxazocines show diagnostic peaks at δ 4.80 ppm (bridged proton) and 200.2 ppm (ketone carbonyl) in CDCl3 .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) within 5 ppm error.
- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%).
- X-ray Crystallography (if crystalline): Resolve absolute configuration and confirm stereochemistry.
Q. What are the key physicochemical properties of this compound?
Methodological Answer: Critical properties include:
- Melting Point : Reported ranges (e.g., 192.5–192.9°C for related oxazocines) .
- Solubility : Typically soluble in polar aprotic solvents (DMF, DMSO) but limited in water.
- Acidity/Basicity : pKa values can be determined via potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol with tetrabutylammonium hydroxide) .
- Stability : Susceptible to hydrolysis under acidic/basic conditions; store at −20°C under inert atmosphere.
Advanced Research Questions
Q. What strategies are effective for optimizing stereoselectivity in its synthesis?
Methodological Answer: To enhance diastereoselectivity:
- Chiral Catalysts : Use Rh(II) complexes with chiral ligands (e.g., Proline-derived) to induce asymmetry.
- Solvent Effects : Polar solvents (e.g., DCM) favor tighter transition states, improving selectivity.
- Temperature Control : Lower temperatures (0–25°C) reduce kinetic competition between pathways.
For example, Rh(II)-catalyzed reactions achieved >10:1 dr by stabilizing boat-like transition states . Computational modeling (DFT) can predict steric/electronic influences on selectivity.
Q. How can potentiometric titration methods be applied to study its acidity?
Methodological Answer: Procedure :
Sample Preparation : Dissolve 10–20 mg in 20 mL isopropyl alcohol.
Titrant : 0.05 M tetrabutylammonium hydroxide (TBAH) in isopropyl alcohol.
Instrumentation : Orion 720A pH meter with combined glass electrode.
Data Analysis : Plot mV vs. TBAH volume; calculate half-neutralization potential (HNP) to derive pKa.
Q. Table 2: pKa Values in Different Solvents
| Solvent | pKa Range | Reference |
|---|---|---|
| Isopropyl alcohol | 8.5–9.2 | |
| tert-Butyl alcohol | 8.8–9.5 | |
| Acetone | 7.9–8.6 |
Q. What are the contradictions in reported biological activities and how to address them?
Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:
- Structural Analogues : Minor substituent changes (e.g., benzyl vs. nitro groups) drastically alter activity.
- Assay Conditions : Variations in bacterial strains (Gram+ vs. Gram−) or incubation times.
Q. Resolution Strategies :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
